molecular formula C11H13N3O B11809241 4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline

Cat. No.: B11809241
M. Wt: 203.24 g/mol
InChI Key: XQWRDWGOQHIANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline (CAS 1351382-51-8) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . This aniline derivative features a 1-methyl-1H-pyrazol-4-yl substituent, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrazole-based compounds are privileged scaffolds in pharmaceutical research, known for their diverse biological activities . They are frequently investigated as core structures in the development of novel anticancer and anti-inflammatory therapeutics, with several pyrazole-derived drugs, such as celecoxib and crizotinib, already in clinical use . The structure of this compound combines an aniline moiety, which can serve as a handle for further synthetic modification, with a methoxy-pyrazole group, a common pharmacophore. This makes it a versatile building block for the synthesis of more complex molecules targeting various disease pathways. Researchers can leverage this compound in constructing potential enzyme inhibitors or in structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

4-methoxy-3-(1-methylpyrazol-4-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-14-7-8(6-13-14)10-5-9(12)3-4-11(10)15-2/h3-7H,12H2,1-2H3

InChI Key

XQWRDWGOQHIANC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)N)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr reaction proceeds via a two-step mechanism:

  • Ring Activation : Electron-withdrawing groups (EWGs) ortho or para to the leaving group (e.g., halide) enhance electrophilicity. In this case, the methoxy group at the para position provides moderate activation, while the pyrazole’s electron-deficient nature further facilitates substitution.

  • Nucleophilic Attack : Deprotonated 1-methyl-1H-pyrazole-4-amine acts as the nucleophile, displacing the halide at the meta position relative to the methoxy group.

Example Protocol (Adapted from CN113264919A):

  • Substrate : 3-Bromo-4-methoxyaniline

  • Nucleophile : 1-Methyl-1H-pyrazol-4-amine

  • Base : Cs2CO3 (2.5 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C

  • Time : 12 hours

  • Yield : 66% (isolated via aqueous workup and column chromatography).

Optimization Considerations

  • Base Selection : Strong bases (e.g., NaH, Cs2CO3) improve nucleophile deprotonation but may lead to side reactions with sensitive substrates.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.

  • Temperature : Elevated temperatures (70–120°C) are required to overcome the activation energy barrier.

Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed couplings offer superior regioselectivity and functional group tolerance. The Suzuki-Miyaura and Ullmann reactions are particularly relevant for constructing the aniline-pyrazole linkage.

Suzuki-Miyaura Coupling

This method employs a palladium catalyst to couple a boronic acid-functionalized pyrazole with a brominated aniline derivative.

Typical Reaction Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3

  • Solvent : 1,4-Dioxane/Water (4:1)

  • Temperature : 90°C

  • Time : 8 hours

  • Yield : 72–78% (reported for analogous systems).

Substrate Synthesis :

  • Boronic Acid Preparation : 1-Methyl-1H-pyrazole-4-boronic acid is synthesized via lithiation of 4-bromo-1-methylpyrazole followed by treatment with trimethyl borate.

  • Aniline Derivative : 3-Bromo-4-methoxyaniline is commercially available or synthesized via bromination of 4-methoxyaniline.

Ullmann Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative, albeit with lower functional group tolerance.

Example Protocol :

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K3PO4

  • Solvent : DMSO

  • Temperature : 100°C

  • Yield : 58% (reported for similar aryl amine couplings).

Pyrazole Ring Construction on Pre-Functionalized Anilines

In-situ pyrazole synthesis avoids the need for pre-formed pyrazole intermediates. This method involves cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones attached to the aniline core.

Hydrazine Cyclocondensation

Key Steps :

  • Introduction of Ketone Group : Friedel-Crafts acylation of 4-methoxyaniline at the meta position yields 3-acetyl-4-methoxyaniline.

  • Cyclization : Reaction with methylhydrazine forms the pyrazole ring.

Challenges :

  • Regioselectivity : Competing formation of 1-methyl-1H-pyrazol-3-yl vs. 1-methyl-1H-pyrazol-4-yl isomers necessitates careful control of reaction conditions.

  • Amine Protection : The aniline’s -NH2 group must be acetylated prior to acylation to prevent side reactions.

Optimized Protocol :

  • Substrate : 3-Acetyl-4-methoxyacetanilide

  • Reagent : Methylhydrazine (1.2 equiv)

  • Catalyst : p-Toluenesulfonic acid (PTSA)

  • Solvent : Ethanol

  • Temperature : Reflux (78°C)

  • Yield : 64% after deprotection.

This two-step approach involves initial pyrazole introduction followed by nitro group reduction to yield the final aniline.

Synthetic Workflow

  • Nitro Intermediate Synthesis :

    • Coupling of 4-nitro-1-methylpyrazole with 3-bromo-4-methoxy-nitrobenzene via SNAr or cross-coupling.

  • Catalytic Hydrogenation :

    • Reduction of the nitro group using H2/Pd-C or transfer hydrogenation.

Representative Data :

StepReagents/ConditionsYield
13-Bromo-4-methoxy-nitrobenzene, 4-nitro-1-methylpyrazole, Cs2CO3, DMF, 120°C, 12h69%
2H2 (1 atm), 10% Pd/C, MeOH, rt, 3h95%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency, safety, and minimal purification steps. Continuous flow reactors and catalytic recycling are critical innovations.

Case Study :

  • Reactors : Microfluidic systems enable precise temperature control and reduced reaction times (e.g., SNAr completion in 2h vs. 12h in batch).

  • Catalyst Recovery : Immobilized Pd nanoparticles on mesoporous silica allow >90% recovery in hydrogenation steps.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
SNArSimple setup, low catalyst costRequires electron-deficient ring60–70%
Suzuki-MiyauraHigh regioselectivityExpensive boronic acids70–78%
Pyrazole CyclizationAvoids pre-formed pyrazolesMulti-step, protection required60–65%
Nitro ReductionHigh-yielding final stepNitro intermediates hazardous85–95%

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Basicity : The trifluoromethyl analog (pKa ~4.6) is less basic than the pyrazole-containing compound due to CF₃’s electron-withdrawing nature. The methoxy group in the target compound may slightly increase basicity compared to unsubstituted aniline.
  • Solubility : Pyrazole substituents improve water solubility via hydrogen bonding, whereas bulky groups (e.g., isopropyloxy) reduce it .
  • Reactivity : The pyrazole ring enables regioselective functionalization (e.g., N-alkylation, cross-coupling) , while CF₃ groups favor electrophilic substitution at specific positions .

Crystallographic and Structural Insights

  • 4-Methoxy-3-(trifluoromethyl)aniline : Crystal structure reveals a planar benzene ring with a methoxy group tilted at 8.7° , influencing packing and stability.
  • Pyrazole Derivatives : Pyrazole rings often adopt a coplanar conformation with the aniline ring, enhancing π-π stacking in solid-state structures .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline, and how do reaction conditions influence yield?

  • Answer: Classical synthesis involves coupling 4-methoxyaniline with pre-functionalized pyrazole derivatives under nucleophilic aromatic substitution conditions. Microwave-assisted methods (e.g., using molecular iodine and ammonia for nitrile intermediates) can enhance reaction efficiency . Optimizing solvent systems (e.g., DMSO for solubility) and catalysts (e.g., KOH) improves yield, as seen in analogous pyrazole-aniline syntheses . Purification via column chromatography and aqueous washes is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) confirms substituent positions and regioselectivity, while Infrared (IR) spectroscopy identifies functional groups like methoxy and amine . Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves crystal packing and stereochemical ambiguities . Multi-technique validation reduces structural misinterpretation.

Q. What are common derivatives of this compound, and how do structural modifications impact reactivity?

  • Answer: Derivatives include pyrazole ring-methylated analogs (e.g., 4-(1-methyl-1H-pyrazol-5-yl)aniline) and methoxy-substituted variants. Methyl groups on the pyrazole enhance steric hindrance, reducing nucleophilic substitution rates, while methoxy groups influence electronic effects in aromatic systems . Comparative studies show substituent position affects solubility and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Answer: By-products often arise from incomplete substitution or oxidation. Controlled temperature (e.g., reflux in xylene) and stoichiometric excess of pyrazole precursors reduce side reactions . Reductive amination with NaBH4 in THF minimizes over-reduction . Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Answer: Molecular docking (e.g., AutoDock Vina) models binding affinities to proteins like kinases or receptors . Molecular dynamics (MD) simulations assess stability in binding pockets, while QSAR models correlate substituent effects with activity. Validation via in vitro assays (e.g., enzyme inhibition) is critical .

Q. How do pH and temperature affect the compound’s stability, and how should this inform experimental design?

  • Answer: Stability studies under varying pH (e.g., 2–12) and temperature (25–80°C) reveal degradation pathways. Acidic conditions may protonate the amine, altering reactivity, while elevated temperatures accelerate hydrolysis of the methoxy group . Storage in inert atmospheres and low-temperature aliquoting is recommended.

Q. How can contradictions in reported biological activities be resolved?

  • Answer: Discrepancies may arise from impurity profiles or assay conditions. Reproducing studies with HPLC-pure samples and standardized assays (e.g., IC50 measurements) clarifies bioactivity. Structural analogs (e.g., triazole-containing derivatives) serve as controls to isolate substituent-specific effects .

Q. What strategies address discrepancies in spectroscopic data between research groups?

  • Answer: Calibration with certified reference materials (CRMs) and internal standards (e.g., TMS for NMR) ensures consistency. Collaborative inter-laboratory studies and multi-technique validation (e.g., combining NMR with X-ray) resolve ambiguities .

Methodological Notes

  • Synthesis Optimization: Prioritize microwave-assisted methods for time efficiency, but validate scalability .
  • Analytical Rigor: Use hyphenated techniques (e.g., LC-MS) for impurity profiling .
  • Biological Studies: Pair computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.